1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione 1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione
Brand Name: Vulcanchem
CAS No.: 55655-84-0
VCID: VC2525606
InChI: InChI=1S/C11H9F3O2/c1-7(15)5-10(16)8-3-2-4-9(6-8)11(12,13)14/h2-4,6H,5H2,1H3
SMILES: CC(=O)CC(=O)C1=CC(=CC=C1)C(F)(F)F
Molecular Formula: C11H9F3O2
Molecular Weight: 230.18 g/mol

1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione

CAS No.: 55655-84-0

Cat. No.: VC2525606

Molecular Formula: C11H9F3O2

Molecular Weight: 230.18 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione - 55655-84-0

Specification

CAS No. 55655-84-0
Molecular Formula C11H9F3O2
Molecular Weight 230.18 g/mol
IUPAC Name 1-[3-(trifluoromethyl)phenyl]butane-1,3-dione
Standard InChI InChI=1S/C11H9F3O2/c1-7(15)5-10(16)8-3-2-4-9(6-8)11(12,13)14/h2-4,6H,5H2,1H3
Standard InChI Key TWXWMOJBLYOVJM-UHFFFAOYSA-N
SMILES CC(=O)CC(=O)C1=CC(=CC=C1)C(F)(F)F
Canonical SMILES CC(=O)CC(=O)C1=CC(=CC=C1)C(F)(F)F

Introduction

Chemical Identity and Structural Properties

1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione features a 1,3-diketone core structure with a 3-(trifluoromethyl)phenyl substituent at the 1-position. The molecule exhibits interesting tautomeric behavior typical of β-diketones, existing in both keto and enol forms.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₁H₉F₃O₂
Molecular Weight230.18 g/mol
Structural Featuresβ-diketone with meta-trifluoromethylphenyl group
Tautomeric FormsKeto and enol tautomers
Functional GroupsTwo carbonyl groups, trifluoromethyl group

The compound shares structural similarities with other fluorinated diketones, including the related 1-(4-(trifluoromethyl)phenyl)butane-1,3-dione, which differs only in the position of the trifluoromethyl group on the phenyl ring . The meta-substitution pattern of the trifluoromethyl group in the target compound can influence its electronic properties and reactivity compared to its para-substituted analog.

Structural Analysis

The compound's β-diketone structure undergoes keto-enol tautomerism, with the enol form stabilized through intramolecular hydrogen bonding. NMR spectroscopic studies of similar fluorinated diketones reveal that this class of compounds often exists predominantly in the enol form in solution. The trifluoromethyl group at the meta position of the phenyl ring exerts both electronic and steric effects, influencing the tautomeric equilibrium and reactivity of the compound.

Synthesis Methods

General Synthetic Approaches

The synthesis of 1-[3-(trifluoromethyl)phenyl]butane-1,3-dione can be achieved through several established routes for β-diketones, adapted to incorporate the trifluoromethyl substituent.

Claisen Condensation Route

One potential synthetic pathway involves a Claisen condensation between 3-(trifluoromethyl)acetophenone and ethyl acetate in the presence of a strong base:

  • Deprotonation of ethyl acetate with a base such as sodium ethoxide

  • Nucleophilic attack on the carbonyl carbon of 3-(trifluoromethyl)acetophenone

  • Subsequent cyclization and hydrolysis to yield the target β-diketone

This approach is similar to methods used for synthesizing related compounds like 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, as described in patent literature .

Friedel-Crafts Acylation Approach

An alternative synthetic route may involve:

  • Preparation of a suitable β-ketoacid derivative

  • Conversion to an acid chloride intermediate

  • Friedel-Crafts acylation with 3-(trifluoromethyl)benzene in the presence of aluminum chloride

This approach draws parallel to the method described for the synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione in patent KR20110001415A .

Purification Methods

Purification of the target compound can be achieved through:

  • Column chromatography (typically using hexane/ethyl acetate gradients)

  • Recrystallization from suitable solvents (toluene or methanol)

  • Treatment with activated carbon to remove colored impurities

Similar compounds in this class achieve high purity (>95%) through these methods, as evidenced by the characterization of related fluorinated diketones .

Physical and Chemical Properties

Physical Properties

While specific empirical data for 1-[3-(trifluoromethyl)phenyl]butane-1,3-dione is limited in the available literature, its properties can be reasonably estimated based on structurally similar compounds:

PropertyExpected Value/Characteristic
Physical State (20°C)Solid or oil
AppearanceColorless to pale yellow
Boiling Point>200°C (estimated)
SolubilitySoluble in organic solvents (acetone, chloroform, ethyl acetate); limited water solubility

Keto-Enol Tautomerism

The β-diketone structure undergoes keto-enol tautomerism, with the enol form typically predominant in non-polar solvents due to stabilization by intramolecular hydrogen bonding. The trifluoromethyl group at the meta position of the phenyl ring affects this equilibrium through its electron-withdrawing properties.

Metal Chelation

Like other β-diketones, 1-[3-(trifluoromethyl)phenyl]butane-1,3-dione can act as a bidentate ligand, forming stable complexes with various metal ions. These properties make it potentially useful in coordination chemistry applications.

Condensation Reactions

The compound can undergo condensation reactions with various nucleophiles:

  • With amines to form Schiff bases (imines)

  • With hydrazine derivatives to form pyrazoles

  • With hydroxylamine to form isoxazoles

These reactions are analogous to those observed with related compounds such as 1-(4-(trifluoromethyl)phenyl)butane-1,3-dione, which has been documented to participate in Schiff base condensation reactions to form NNO ketoimines.

Applications in Research and Development

Pharmaceutical Applications

Fluorinated β-diketones represent important building blocks in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group:

  • Enhanced lipophilicity, improving membrane permeability

  • Increased metabolic stability compared to non-fluorinated analogs

  • Modified hydrogen bonding properties affecting protein binding

Related compounds have been employed in the synthesis of pharmaceutical intermediates. For example, derivatives of trifluoromethylated diketones have been involved in the preparation of key intermediates for drugs such as celecoxib, a selective COX-2 inhibitor.

Heterocyclic Synthesis

1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione serves as a versatile precursor for the synthesis of various heterocyclic compounds:

  • Pyrazoles - through reaction with hydrazine derivatives

  • Isoxazoles - through reaction with hydroxylamine

  • Pyrimidines - through reaction with amidines or guanidines

These heterocyclic derivatives have potential applications in pharmaceutical research and materials science.

Building Block in Organic Synthesis

The compound functions as a valuable building block in organic synthesis, particularly for the preparation of:

  • Trifluoromethylated dihydrofurans via cycloaddition reactions

  • Complex fluorinated ketones with specific stereochemistry

  • Novel trifluoromethylated ligands for metal coordination

Coordination Chemistry

The β-diketone structure enables 1-[3-(trifluoromethyl)phenyl]butane-1,3-dione to function as a bidentate ligand capable of forming stable chelate complexes with various metal ions. These complexes may have applications in:

  • Catalysis of organic transformations

  • Materials science for developing novel functional materials

  • Analytical chemistry for metal extraction and separation

Hazard TypeClassification
Acute Toxicity (Oral)Harmful if swallowed (estimated)
Skin IrritationMay cause skin irritation (estimated)
Eye IrritationPotentially irritating to eyes
Environmental HazardsData not available

Comparative Analysis with Related Compounds

Structural Comparisons

CompoundStructural DifferenceKey Property Distinction
1-[3-(Trifluoromethyl)phenyl]butane-1,3-dioneReference compound-
1-(4-(Trifluoromethyl)phenyl)butane-1,3-dioneCF₃ at para position instead of metaDifferent electronic distribution affecting reactivity
4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dioneAdditional CF₃ group at terminal positionEnhanced lipophilicity, greater electron-withdrawing effect
1-(2-Trifluoromethyl-phenyl)-butane-1,3-dioneCF₃ at ortho positionPotential steric effects on tautomerism and reactivity

Reactivity Differences

The position of the trifluoromethyl group on the phenyl ring significantly influences the compound's reactivity:

  • Meta-substitution (as in the target compound) provides a balance between electronic effects and steric considerations

  • Para-substitution maximizes the electronic effect through resonance

  • Ortho-substitution introduces additional steric factors that can affect both reactivity and tautomeric equilibrium

Recent Research Developments

Recent research on fluorinated β-diketones has focused on several promising areas:

Synthetic Methodology

Current synthetic approaches are exploring more efficient and environmentally friendly methods for preparing fluorinated diketones. For example, research published in the Royal Society of Chemistry explored one-pot synthesis methods for difluoromethyl ketones through difluorination/fragmentation processes, which could be adapted for the synthesis of related trifluoromethylated compounds .

Medicinal Chemistry Applications

Fluorinated diketones continue to be of interest in drug discovery. Related compounds have been investigated as key intermediates in the synthesis of acetylenyl-pyrazole-pyrimidine derivatives, which have shown promise as MGluR2 antagonists with potency in the micromolar to nanomolar range .

Analytical Applications

The distinct spectroscopic properties of fluorinated β-diketones make them useful tools in analytical chemistry. The characteristic NMR signals and UV/visible absorption patterns provide identifiable markers for structural analysis and quantification.

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